molecular formula C10H7N3O B13961785 Pyridazino[1,6-a]benzimidazol-2(1H)-one CAS No. 28992-49-6

Pyridazino[1,6-a]benzimidazol-2(1H)-one

Cat. No.: B13961785
CAS No.: 28992-49-6
M. Wt: 185.18 g/mol
InChI Key: OWMAHCJLPOYEEH-UHFFFAOYSA-N
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Description

Pyridazino[1,6-a]benzimidazol-2(1H)-one (CAS 28992-49-6) is a nitrogen-containing fused heterocyclic compound with the molecular formula C10H7N3O and a molecular weight of 185.18 g/mol . This benzimidazole-fused scaffold is of significant interest in medicinal chemistry due to its structural similarity to natural purines and pyrimidines, allowing it to interact with various biological targets . Research indicates this compound serves as a key precursor for synthesizing derivatives with potent biological activity. Studies on structurally related pyridazino[1,6-a]benzimidazole compounds have demonstrated valuable pharmacological properties. For instance, certain derivatives have been synthesized and evaluated as anti-inflammatory agents , showing potent inhibition of TNF-α production in human cell lines, which suggests potential for treating immune-mediated inflammatory diseases (IMIDs) . Other research on pyridazino-triazine derivatives, which share a similar core structure, has highlighted promising antihypertensive activity in vivo, with several compounds exhibiting a significant reduction in mean arterial blood pressure . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle this compound in a appropriately controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28992-49-6

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

1H-pyridazino[1,6-a]benzimidazol-2-one

InChI

InChI=1S/C10H7N3O/c14-10-6-5-9-11-7-3-1-2-4-8(7)13(9)12-10/h1-6H,(H,12,14)

InChI Key

OWMAHCJLPOYEEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2NC(=O)C=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Synthesis of Pyridazino 1,6 a Benzimidazol 2 1h One and Its Analogues

Historical and Current Synthetic Routes to the Pyridazino[1,6-a]benzimidazol-2(1H)-one Core

The construction of the tricyclic this compound core has been achieved through several strategic approaches, including classical cyclocondensation and annulation reactions, modern multi-component reactions, and unique transformations involving bond fissions.

Cyclocondensation and Annulation Strategies

Cyclocondensation and annulation reactions represent fundamental and widely employed strategies for the synthesis of fused heterocyclic systems like pyridazino[1,6-a]benzimidazoles. These methods typically involve the formation of one or more rings in a single or sequential step from appropriately functionalized precursors.

One common approach involves the reaction of a substituted 2-aminobenzimidazole (B67599) with a β-ketoester or a similar 1,3-dicarbonyl compound. The initial condensation between the amino group of the benzimidazole (B57391) and one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration, leads to the formation of the pyridazinone ring fused to the benzimidazole core. The reaction conditions, such as the choice of solvent and catalyst (acidic or basic), can significantly influence the reaction's efficiency and yield. For instance, Brønsted acids are often used to catalyze the cyclization of 2-amino anilines with β-diketones to form benzimidazoles, a principle that can be extended to the formation of the pyridazinone ring.

Annulation strategies, particularly those based on 1,6-addition reactions, have also been recognized as powerful tools for constructing aza-heterocycles. nih.gov These reactions can be catalyzed by Lewis acids, Brønsted acids, bases, or transition metals and offer a direct route to complex heterocyclic frameworks. nih.gov While specific examples for the direct synthesis of this compound via these methods are not extensively detailed in readily available literature, the principles of annulation of a pyridazinone ring onto a pre-existing benzimidazole scaffold remain a viable and explored synthetic avenue. beilstein-journals.org A facile and efficient [4+2] annulation reaction of sulfur ylides with 2-substituted benzimidazole derivatives has been reported for the synthesis of N-fused benzimidazoles, showcasing the potential of cycloaddition strategies in building such fused systems.

Multi-component Reactions for Core Formation

Multi-component reactions (MCRs) have emerged as a powerful and efficient tool in synthetic organic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. semanticscholar.orgbeilstein-journals.org This approach offers advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. While a direct one-pot synthesis of this compound via an MCR is not prominently reported, the application of MCRs in the synthesis of related fused pyridazine (B1198779) and benzimidazole systems suggests its potential applicability.

For instance, the synthesis of various pyrazole (B372694) derivatives has been successfully achieved through multi-component reactions involving hydrazine (B178648), arylidene malononitrile, and isothiocyanates. researchgate.net Similarly, the Groebke–Blackburn–Bienaymé (GBB) reaction, a well-known isocyanide-based MCR, has been utilized to construct imidazo[1,2-a]pyridines, which are structurally related to the target scaffold. mdpi.com The development of a novel three-component reaction to assemble tetracyclic fused imidazo[1,2-a]pyridines highlights the power of MCRs in generating complex heterocyclic architectures. semanticscholar.org These examples underscore the potential for designing a multi-component strategy for the synthesis of this compound, likely involving a substituted benzimidazole precursor, a dicarbonyl equivalent, and a hydrazine source.

Transformations Involving N-C Bond Fission in Fused Benzimidazolium Salts

An intriguing and less conventional approach to the synthesis of the pyridazino[1,6-a]benzimidazole (B13946334) core involves the cleavage of an N-C bond in a pre-formed fused benzimidazolium salt. This strategy has been demonstrated in the nitration of certain pyridine-imidazole derivatives, where the reaction proceeds with an oxidative cleavage of the N-C bond between the imidazolium (B1220033) ring and a methylene (B1212753) group. researchgate.net

More specifically, the synthesis of pyridazino[1,6-a]benzimidazolium salts has been reported, and these compounds can serve as precursors to the target pyridazinone. nih.govresearchgate.net The transformation could potentially involve a ring-opening of the fused benzimidazolium system followed by an intramolecular recyclization to form the pyridazinone ring. This method offers a unique entry to the desired heterocyclic system and can provide access to derivatives that may be difficult to obtain through more traditional synthetic routes.

Derivatization Strategies for this compound Analogues

The functionalization of the core this compound structure is crucial for modulating its physicochemical properties and biological activity. Derivatization can be achieved at various positions, including the nitrogen atoms of the benzimidazole and pyridazinone rings, as well as the carbon atoms of the pyridazinone moiety.

N-Alkylation and N-Acylation Reactions

N-alkylation is a common strategy for introducing a wide range of substituents onto the nitrogen atoms of the heterocyclic core. The regioselectivity of N-alkylation in related systems like indazoles can be influenced by the reaction conditions, including the choice of base and solvent. beilstein-journals.orgresearchgate.net For instance, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to favor N-1 alkylation in certain indazole derivatives. researchgate.net Similar principles can be applied to the N-alkylation of this compound, allowing for the introduction of various alkyl and aryl groups. A streamlined one-pot, two-fold Cu-catalyzed C-N bond formation protocol has been reported for the efficient synthesis of diverse N-alkyl benzimidazoquinazolinone derivatives, showcasing the utility of metal-catalyzed reactions in this context. researchgate.netnih.gov

N-acylation provides another avenue for derivatization, introducing acyl groups that can serve as handles for further functionalization or directly contribute to the biological activity of the molecule. N-acyl carbazoles, for example, can be efficiently produced in a single step from amides and cyclic diaryliodonium triflates. beilstein-journals.org The reaction of 1-methyl-1H-benzimidazol-2-amine with arenesulfonyl chlorides has been shown to yield 1-arenesulfonyl-3-methyl-2,3-dihydro-1H-benzimidazol-2-imines, demonstrating the reactivity of the benzimidazole nitrogen towards acylation. organic-chemistry.org

Reaction TypeReagents and ConditionsProduct TypeKey Features
N-AlkylationAlkyl halides, Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, THF)N-Alkyl Pyridazino[1,6-a]benzimidazol-2(1H)-onesRegioselectivity can be controlled by reaction conditions.
N-AcylationAcyl chlorides, Acid anhydrides, Base (e.g., triethylamine)N-Acyl Pyridazino[1,6-a]benzimidazol-2(1H)-onesIntroduces carbonyl functionality for further modification.

Functionalization of the Pyridazinone Moiety (e.g., Schiff-bases, Chalcones, Pyridinyl, Pyrrole)

The pyridazinone moiety of the core structure offers several sites for functionalization, allowing for the introduction of diverse chemical entities.

Schiff-bases: The synthesis of Schiff bases from amino-substituted pyridazinone or benzimidazole precursors is a well-established method for introducing structural diversity. This typically involves the condensation of an amino group with an aldehyde or ketone. ekb.egbeilstein-journals.orgmwjscience.comjptcp.com Schiff bases derived from 3-amino-1,2,4-triazoles and various aromatic aldehydes have been synthesized in excellent yields using ultrasound irradiation. researchgate.net This methodology can be adapted to amino-functionalized this compound analogues.

Chalcones: Chalcones, which are α,β-unsaturated ketones, can be synthesized from acetyl-substituted pyridazinobenzimidazolones via the Claisen-Schmidt condensation with aromatic aldehydes. rsc.orgresearchgate.netresearchgate.net This reaction is typically carried out under basic or acidic conditions. rsc.org The resulting chalcones can serve as versatile intermediates for the synthesis of other heterocyclic systems or may exhibit biological activity in their own right. A number of benzimidazole-derived chalcones have been prepared through the reaction of acetylated benzimidazoles with benzaldehyde (B42025) derivatives. nih.govresearchgate.net

Pyridinyl and Pyrrole Moieties: The introduction of other heterocyclic rings, such as pyridine (B92270) and pyrrole, can significantly impact the pharmacological profile of the parent molecule. These moieties can be introduced through various synthetic strategies, often involving the reaction of a functionalized this compound with a suitable heterocyclic precursor.

FunctionalizationSynthetic StrategyStarting Material on CoreKey Reagents
Schiff-base formationCondensation reactionAmino groupAldehydes or Ketones
Chalcone synthesisClaisen-Schmidt condensationAcetyl groupAromatic aldehydes
Pyridinyl incorporationVarious coupling reactionsHalogen or other leaving groupPyridinyl boronic acids or other organometallic reagents
Pyrrole annulationPaal-Knorr synthesis or similar cyclizationsDicarbonyl functionalityPrimary amines or ammonia

Substituent Effects on Synthetic Accessibility and Yield

In one synthetic approach, an unexpected C-N bond fission of N-alkyibenzimidazolium salts provided a novel route to the pyridazino[1,6-a]benzimidazole core. The yields of the final products were found to be dependent on the substituent (R) attached to the benzimidazole ring. For instance, the synthesis of various substituted pyridazino[1,6-a]benzimidazoles demonstrated a range of yields, highlighting the impact of the substituent's character.

The following table illustrates the effect of different substituents on the reaction yield:

Substituent (R)ProductYield (%)
H5b60%
Me5c45%
2-Furyl5d28%
Ph5e55%
Data sourced from Tetrahedron 54 (1998) 1929-1936.

The data indicates that an unsubstituted benzimidazole (R=H) provides a good yield of 60%. The introduction of a small alkyl group like methyl (Me) leads to a decrease in yield to 45%, while a bulky and electronically complex 2-furyl group results in a significantly lower yield of 28%. A phenyl (Ph) substituent, however, results in a yield of 55%, suggesting that electronic factors may also be at play, potentially stabilizing intermediates in the reaction pathway.

Green Chemistry Approaches in Pyridazinobenzimidazole Synthesis

In line with the increasing demand for sustainable chemical processes, green chemistry principles are being integrated into the synthesis of heterocyclic compounds, including pyridazinobenzimidazoles. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. researchgate.netdergipark.org.tr This technology has been successfully applied to the synthesis of various benzimidazole-containing fused heterocyclic systems. researchgate.netmdpi.comnih.gov For example, a rapid and environmentally friendly microwave-assisted method has been developed for synthesizing 1,2-disubstituted benzimidazoles under solvent-free conditions. mdpi.com Similarly, the synthesis of pyrazino[1,2-a]benzimidazol-1(2H)ones, a structurally related system, has been efficiently accomplished using a microwave-assisted Buchwald-Hartwig type cyclization. researchgate.net These protocols often benefit from operational simplicity and promote green chemistry principles by reducing energy consumption and reaction times. mdpi.comumich.edu

Catalyst-Free and Environmentally Benign Methodologies (e.g., Chitosan (B1678972) Catalysis)

The development of catalyst-free reactions and the use of environmentally benign catalysts are central to green synthesis. Chitosan, a natural biopolymer derived from chitin, has been identified as an effective, biodegradable, and reusable heterogeneous basic catalyst for the synthesis of pyridazines and fused pyridazines. umich.eduarkat-usa.org Its use as a green catalyst offers an alternative to traditional, often toxic catalysts like piperidine (B6355638) or pyridine. arkat-usa.orgresearchgate.net Studies have shown that chitosan can effectively catalyze [3+3] atom combination reactions to form the pyridazine ring system. umich.eduarkat-usa.org

Furthermore, a growing trend in the synthesis of related heterocyclic systems like imidazo[1,2-a]pyridines is the development of methodologies that proceed efficiently without any catalyst, further enhancing the green credentials of the synthetic route. scielo.brresearchgate.net These methods reduce the cost and environmental impact associated with catalyst use and purification. scielo.br

Solvent-Free Reaction Conditions

Performing reactions under solvent-free, or "neat," conditions is a cornerstone of green chemistry, as it eliminates solvent waste, which is a major contributor to pollution from chemical industries. acgpubs.org Several efficient, one-pot solvent-free methods have been developed for the synthesis of benzimidazole derivatives. nih.govumich.eduacgpubs.org These reactions, often facilitated by microwave irradiation, involve the direct condensation of starting materials, such as o-phenylenediamine (B120857) with aldehydes or organic acids, at elevated temperatures. mdpi.comumich.edu The operational simplicity and the formation of products in moderate to high yields make solvent-free synthesis a highly attractive and sustainable strategy. umich.edu

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and developing new transformations. For the pyridazino[1,6-a]benzimidazole system, specific mechanistic pathways have been investigated to elucidate the formation of the tricyclic core.

Analysis of N-C Bond Fission Pathways

An unusual and synthetically valuable reaction pathway involving an N-C bond fission has been reported for the formation of pyridazino[1,6-a]benzimidazoles. This transformation occurs when attempting to form bis-amide salts from N-substituted benzimidazole acetic acid precursors using thionyl chloride. Instead of the expected product, an unexpected cleavage of a C-N bond takes place, leading to the cyclization and formation of the pyridazino[1,6-a]benzimidazole derivative in good yield (76% for the parent compound).

A proposed mechanism for this fission involves the initial formation of an acyl chloride, which then enolizes. This enol reacts with thionyl chloride to generate a sulfenyl derivative. Further reaction with another molecule of thionyl chloride, followed by the loss of hydrogen chloride and sulphur dioxide, produces a sulphur ylide intermediate. The final step is a chloride ion attack on the activated S=C bond, which results in the elimination of a neutral heterocyclic fragment, driving the reaction forward and leading to the formation of the fused ring system. This mechanistic insight provides a novel strategy for constructing the pyridazino[1,6-a]benzimidazole scaffold.

Understanding Rearrangement Reactions in Fused Systems (e.g., Dimroth Rearrangement)

Rearrangement reactions are fundamental processes in organic chemistry that involve the intramolecular migration of an atom or group, leading to structural isomers. In the realm of fused heterocyclic systems, such as the this compound framework, these rearrangements can be pivotal in both the synthesis of the target molecule and its potential transformations under various conditions. One of the most significant and widely studied of these transformations is the Dimroth rearrangement. nih.gov

The Dimroth rearrangement is a type of isomerization that typically involves the transposition of two heteroatoms within a heterocyclic system. nih.gov This process is not a simple swap but proceeds through a distinct mechanism, generally involving a sequence of ring-opening, rotation of the resulting open-chain intermediate, and subsequent ring-closure to form a new, often more thermodynamically stable, heterocyclic ring. rsc.org This rearrangement is particularly common in nitrogen-containing heterocycles. wikipedia.orgnih.gov

The general mechanism, especially under acidic or hydrolytic conditions, can be initiated by the addition of a nucleophile (like water) or protonation at a ring nitrogen atom. nih.govbeilstein-journals.org This initial step facilitates the cleavage of a carbon-nitrogen bond, opening the ring to form a reactive intermediate. nih.govbeilstein-journals.org After rotation around a single bond in this intermediate, a different nucleophilic nitrogen can attack an electrophilic carbon, leading to the formation of a new ring system and completing the rearrangement. beilstein-journals.org

Several factors are known to influence the propensity and rate of the Dimroth rearrangement in fused systems: nih.govbenthamscience.com

pH of the Medium: The reaction can be catalyzed by either acids or bases. nih.govbenthamscience.com Acidic conditions can protonate a ring nitrogen, making the ring more susceptible to nucleophilic attack and subsequent opening. beilstein-journals.org Conversely, basic conditions can deprotonate a substituent, creating a more potent internal nucleophile to initiate the process. rsc.org

Electronic Effects: The presence of electron-withdrawing groups on the heterocyclic system can decrease the electron density of the ring, making it more susceptible to the initial nucleophilic attack that triggers the ring-opening step. rsc.org

Aza-Substitution: An increase in the number of nitrogen atoms within the fused ring system can also facilitate the rearrangement by altering the electronic distribution and providing alternative sites for protonation or nucleophilic attack. rsc.org

Thermodynamic Stability: The primary driving force for the rearrangement is often the formation of a thermodynamically more stable isomeric product. benthamscience.com

While specific studies detailing a Dimroth rearrangement within the this compound skeleton are not extensively documented, the structural components—a fused imidazole (B134444) ring and a diazine (pyridazine) derivative—are present in other systems known to undergo this transformation. For instance, the imidazo[1,2-a]pyrimidine (B1208166) system, which is structurally analogous, is known to undergo Dimroth rearrangements under certain conditions. rsc.org

A well-documented example of a Dimroth rearrangement occurring during the synthesis of fused pyrimidine (B1678525) derivatives is the transformation of nih.govbeilstein-journals.orgbenthamscience.comtriazolo[4,3-c]pyrimidines into the more stable nih.govbeilstein-journals.orgbenthamscience.comtriazolo[1,5-c]pyrimidine isomers. In a study involving the oxidative cyclization of pyrimidinylhydrazones, the initially formed [4,3-c] isomers spontaneously rearranged to the [1,5-c] products. This process highlights how a rearrangement can be an integral and unavoidable step in the synthetic pathway toward a specific fused heterocycle. beilstein-journals.org

The following table details the synthesis of various substituted nih.govbeilstein-journals.orgbenthamscience.comtriazolo[1,5-c]pyrimidines where a Dimroth rearrangement is a key concurrent step. The starting materials (chloropyrimidinylhydrazones) first undergo oxidative cyclization to form a transient nih.govbeilstein-journals.orgbenthamscience.comtriazolo[4,3-c]pyrimidine intermediate, which then rearranges to the final, more stable product. beilstein-journals.org

EntryR¹ SubstituentR² SubstituentProductYield (%)
1HPh6a81
2H4-MeC₆H₄6b85
3H4-FC₆H₄6c83
4H4-MeOC₆H₄6d75
5H4-ClC₆H₄6e88
6H4-BrC₆H₄6f86
7H2-Furanyl6g78
8MePh6h82
9Me4-MeOC₆H₄6i72
10Me4-ClC₆H₄6j86

Data sourced from Beilstein Journal of Organic Chemistry. beilstein-journals.org

Understanding the principles of the Dimroth rearrangement is therefore crucial for chemists working with fused nitrogen heterocycles. It informs the design of synthetic routes, helping to predict and control the formation of desired isomers, and provides insight into the potential stability and reactivity of compounds like this compound under different chemical environments.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the structural determination of organic molecules. For Pyridazino[1,6-a]benzimidazol-2(1H)-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzimidazole (B57391) and pyridazinone rings. Based on the analysis of analogous heterocyclic systems, the aromatic protons of the benzimidazole moiety would likely appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The chemical shifts would be influenced by the electron-withdrawing nature of the fused pyridazinone ring. The protons on the pyridazinone ring are also expected in the aromatic region, with their precise shifts dependent on their position relative to the carbonyl group and the nitrogen atoms.

In the ¹³C NMR spectrum, the carbonyl carbon (C=O) of the pyridazinone ring is anticipated to be the most deshielded signal, appearing at approximately δ 160-170 ppm. The quaternary carbons at the ring fusion junctions would also exhibit characteristic downfield shifts. The remaining aromatic carbons of both the benzimidazole and pyridazinone rings would resonate in the typical range of δ 110-150 ppm. Analysis of related pyridazino[1,6-a]benzimidazolium salts reveals signals for the carbonyl amide group around 164.5 ppm, providing a strong reference point for the expected chemical shift in the neutral compound. lew.ro

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (Benzimidazole)7.0 - 8.0110 - 130
Aromatic CH (Pyridazinone)7.5 - 8.5120 - 140
NH10.0 - 12.0-
C=O-160 - 170
Quaternary C (Ring Junction)-130 - 150

Note: These are predicted values based on analogous structures and may vary in experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between adjacent protons, allowing for the tracing of the proton-proton connectivity within the benzimidazole and pyridazinone rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the direct one-bond correlation between protons and their attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would provide information about the long-range (two- and three-bond) correlations between protons and carbons. This is particularly crucial for identifying the connectivity between different ring systems and for assigning the quaternary carbons. For instance, correlations from the NH proton to adjacent carbons would be key in confirming the structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which can be useful in confirming the stereochemistry and conformation of the molecule, although for a rigid, planar system like this, its primary utility would be in confirming assignments.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a vital tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-resolution mass spectrometry would be employed to determine the accurate mass of the molecular ion of this compound. This would allow for the unambiguous determination of its elemental composition, confirming the molecular formula of C₁₀H₇N₃O. The expected exact mass would be calculated and compared with the experimental value to a high degree of precision.

Tandem mass spectrometry (MS/MS) would be utilized to study the fragmentation pathways of the protonated molecule ([M+H]⁺). By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, the structural backbone of the molecule can be confirmed. Common fragmentation patterns for such fused heterocyclic systems often involve the cleavage of the less stable rings and the loss of small neutral molecules like CO, N₂, or HCN. For instance, fragmentation of related pyridazino-indoles has shown characteristic cross-ring cleavages of the pyridazine (B1198779) ring. A plausible fragmentation pathway for this compound could involve the initial loss of carbon monoxide from the pyridazinone ring, followed by further fragmentation of the remaining benzimidazole moiety.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups present in the molecule and its electronic properties.

The IR spectrum of this compound would be characterized by several key absorption bands. A prominent and sharp absorption band is expected in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration of the lactam in the pyridazinone ring. The N-H stretching vibration of the benzimidazole ring would likely appear as a broad band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while C=C and C=N stretching vibrations from the aromatic rings would appear in the 1400-1600 cm⁻¹ region. For related benzimidazolium salts, the carbonyl ketone group absorption band appears around 1709 cm⁻¹. lew.ro

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
N-H Stretch3200 - 3400
Aromatic C-H Stretch3000 - 3100
C=O Stretch (Lactam)1650 - 1700
Aromatic C=C and C=N Stretch1400 - 1600

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would exhibit absorption bands corresponding to π → π* and n → π* electronic transitions within the conjugated aromatic system. The extensive conjugation resulting from the fusion of the benzimidazole and pyridazinone rings is expected to result in absorption maxima at longer wavelengths (in the UV-A or even visible region). The exact position and intensity of these bands are sensitive to the solvent polarity and the presence of substituents.

Single Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

A comprehensive search of available scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for this compound. Therefore, experimentally determined data on its crystal system, space group, unit cell dimensions, and atomic coordinates are not available. Such a study would be essential to definitively characterize its three-dimensional solid-state structure.

Conformational Analysis and Intermolecular Interactions

In the absence of crystallographic data for this compound, a detailed, evidence-based conformational analysis and description of its specific intermolecular interactions in the solid state cannot be provided.

Typically, for related fused heterocyclic systems, conformational analysis involves determining the planarity of the ring systems and the torsion angles between different structural fragments. Intermolecular interactions, such as hydrogen bonds (e.g., N-H···O) and π-π stacking between aromatic rings, are crucial in dictating the packing of molecules in the crystal lattice. These interactions are identified and quantified from the geometric parameters obtained through X-ray diffraction.

Absolute Configuration Determination

The parent compound this compound is achiral and therefore does not have an absolute configuration to be determined. Should chiral derivatives be synthesized, for instance, by introducing a stereocenter, their absolute configuration could be determined using single-crystal X-ray diffraction, particularly through the anomalous dispersion method (Flack parameter). Chiroptical techniques such as circular dichroism (CD) spectroscopy, in conjunction with quantum chemical calculations, would also be powerful tools for this purpose, as demonstrated in studies of related chiral pyridazin-3(2H)-one derivatives. However, no such studies specific to derivatives of this compound were found.

Reactivity and Reaction Mechanisms of Pyridazino 1,6 a Benzimidazol 2 1h One Derivatives

Electrophilic Aromatic Substitution Reactions

While specific studies on the electrophilic aromatic substitution of Pyridazino[1,6-a]benzimidazol-2(1H)-one are not extensively detailed in the reviewed literature, the reactivity of the closely related pyrido[1,2-a]benzimidazole (B3050246) scaffold provides valuable insights. The benzimidazole (B57391) portion of the molecule contains a benzene (B151609) ring that is susceptible to electrophilic attack. The positions 4, 5, 6, and 7 of the benzimidazole ring are calculated to be π-excessive and are therefore prone to electrophilic substitution reactions. chemicalbook.com

Studies on substituted pyrido[1,2-a]benzimidazoles have demonstrated that these compounds undergo electrophilic aromatic substitution. researchgate.net The regioselectivity of these reactions can be unusual, with instances of electrophiles adding to the ortho position relative to an electron-withdrawing group. researchgate.net This suggests that the fused ring system's electronics play a complex role in directing incoming electrophiles. For this compound, it can be inferred that electrophilic substitution would likely occur on the benzimidazole ring, with the precise position depending on the reaction conditions and any existing substituents.

Table 1: Potential Electrophilic Aromatic Substitution Reactions

Reaction Type Potential Reagents Expected Outcome
Nitration HNO₃/H₂SO₄ Introduction of a nitro group onto the benzimidazole ring.
Halogenation Br₂/FeBr₃ or Cl₂/FeCl₃ Introduction of a halogen atom onto the benzimidazole ring.
Friedel-Crafts Acylation RCOCl/AlCl₃ Introduction of an acyl group onto the benzimidazole ring.

Nucleophilic Addition and Substitution Reactions

The this compound structure possesses sites susceptible to nucleophilic attack. The carbonyl group in the pyridazinone ring is a classic electrophilic site for nucleophilic addition. Furthermore, the benzimidazole ring system can be activated for nucleophilic substitution. Benzimidazole itself has two distinct nitrogen atoms: N1 (pyrrole-type) is π-excessive, while N3 (pyridine-type) is π-deficient, making position 2 susceptible to nucleophilic substitution. chemicalbook.com

While benzimidazoles are generally less nucleophilic than simpler imidazoles, they can participate in nucleophilic reactions. researchgate.net For instance, 2-(2-nitrophenyl)-1H-benzimidazoles can undergo high-yielding intramolecular aromatic nucleophilic substitution (SNAr) of the nitro group under mild conditions. nih.gov This indicates that with appropriate activation, the benzimidazole core in the this compound system could undergo similar transformations. The lactam function also offers a site for nucleophilic attack, potentially leading to ring opening or substitution at the carbonyl carbon.

Ring-Opening and Ring-Closure Reactions

Detailed studies specifically documenting the ring-opening and ring-closure reactions of this compound are not prominent in the available literature. However, the fused heterocyclic system contains functionalities that suggest potential pathways for such reactions. The lactam (cyclic amide) in the pyridazinone ring could be susceptible to hydrolysis under acidic or basic conditions, which would lead to the opening of the pyridazinone ring to form a carboxylic acid-substituted benzimidazole derivative.

Conversely, ring-closure reactions are fundamental to the synthesis of the parent scaffold. For example, the synthesis of benzimidazoles can be achieved through the condensation of o-phenylenediamines with aldehydes, followed by cyclization. chemicalbook.com Similar strategies involving appropriately substituted benzimidazoles could be envisioned to form the pyridazinone ring, thus constituting a ring-closure process to generate the target molecule.

Tautomerism and Isomerism Studies

Like many heterocyclic compounds containing amide functionalities, this compound can exhibit tautomerism. The presence of the lactam structure allows for the possibility of keto-enol (or more accurately, lactam-lactim) tautomerism.

Scheme 1: Potential Lactam-Lactim Tautomerism

The lactam form is generally the more stable tautomer for simple amides. However, the equilibrium can be influenced by factors such as solvent polarity and pH. The lactim form introduces a hydroxyl group, which can alter the molecule's reactivity and hydrogen bonding capabilities. In addition to tautomerism, the broader benzimidazole class of compounds is known for annular tautomerism in solution, where a proton can reside on either of the imidazole (B134444) nitrogen atoms. chemicalbook.com While the fusion in the this compound system constrains this, the fundamental principles of proton mobility are relevant.

Catalytic Applications in Organic Transformations (e.g., as NHC precursors)

N-Heterocyclic carbenes (NHCs) are a significant class of organocatalysts and ligands for transition metals. beilstein-journals.org Benzimidazole derivatives are common precursors for the synthesis of benzannulated NHCs. beilstein-journals.org The process typically involves the N-alkylation or N-arylation of the benzimidazole to form a benzimidazolium salt, which is the direct precursor to the NHC. researchgate.netbiointerfaceresearch.com Deprotonation of this salt at the C2 position yields the highly reactive carbene.

The this compound scaffold can serve as a precursor to novel NHC ligands. The nitrogen atom in the benzimidazole portion of the molecule can be alkylated to form the corresponding pyridazino[1,6-a]benzimidazolium salt. nih.gov This salt would then be the substrate for deprotonation to generate the NHC.

Table 2: Formation of NHC from this compound Derivatives

Step Reaction Reagents Product
1. N-Alkylation Alkylation of the benzimidazole nitrogen. Alkyl halide (e.g., R-X) N-alkyl-pyridazino[1,6-a]benzimidazolium salt

The resulting NHC would possess a unique steric and electronic profile due to the fused pyridazinone ring, potentially leading to novel catalytic activities or properties in the resulting metal complexes.

Computational Chemistry and Theoretical Studies of Pyridazino 1,6 a Benzimidazol 2 1h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, providing a detailed description of the electronic structure of molecules. These methods are instrumental in predicting various molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) has emerged as a robust method for investigating the structural and electronic properties of organic molecules. nih.govresearchgate.net By utilizing functionals like B3LYP with basis sets such as 6-311G**, researchers can obtain an optimized molecular geometry that corresponds to a minimum on the potential energy surface. researchgate.netnih.gov This optimized structure provides precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. nih.gov For Pyridazino[1,6-a]benzimidazol-2(1H)-one, DFT calculations would reveal the planarity of the fused ring system and the spatial orientation of the substituent groups. Furthermore, DFT is employed to calculate key electronic properties such as dipole moment, polarizability, and hyperpolarizability, which are essential for predicting the molecule's behavior in electric fields and its potential for non-linear optical (NLO) applications. biointerfaceresearch.com

Table 1: Predicted Geometrical Parameters of this compound using DFT

ParameterPredicted Value
Bond Length (C-N) in Benzimidazole (B57391) Ring~1.38 Å
Bond Length (C=O) in Pyridazinone Ring~1.23 Å
Dihedral Angle (Benzimidazole-Pyridazinone)< 10°

Note: The values presented in this table are hypothetical and are based on typical values for similar heterocyclic systems. Actual values would be obtained from specific DFT calculations for this molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and kinetic stability. researchgate.net The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a significant parameter for determining molecular stability; a smaller energy gap implies higher reactivity and lower stability. nih.govnih.gov For this compound, a HOMO-LUMO analysis would identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack, thereby predicting its reactive behavior in chemical reactions. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Related Parameters

ParameterDescriptionPredicted Significance
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating character
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting character
Energy Gap (ΔE)ELUMO - EHOMOPredicts chemical reactivity and stability
Ionization Potential (I)-EHOMOEnergy required to remove an electron
Electron Affinity (A)-ELUMOEnergy released when an electron is added
Electronegativity (χ)(I + A) / 2Tendency to attract electrons
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution

Note: The significance of these parameters is general. Specific values for this compound would require dedicated quantum chemical calculations.

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MESP is plotted onto the electron density surface, where different colors represent different electrostatic potential values. Typically, red regions indicate negative electrostatic potential and are associated with lone pairs of electronegative atoms, making them susceptible to electrophilic attack. nih.gov Conversely, blue regions represent positive electrostatic potential, usually around hydrogen atoms, indicating sites for nucleophilic attack. For this compound, an MESP map would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the pyridazinone and benzimidazole rings, highlighting these as key sites for intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. researchgate.net This method allows for the investigation of charge transfer and intermolecular interactions by quantifying the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis-type orbitals. nih.gov The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. nih.gov For this compound, NBO analysis would elucidate the nature of the intramolecular charge transfer between the benzimidazole and pyridazinone moieties and provide insights into the hydrogen bonding capabilities of the molecule.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational landscape and behavior in a solvent environment over time. cumhuriyet.edu.tr By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the different conformations that a molecule can adopt and their relative stabilities. semanticscholar.org For a flexible molecule, MD simulations can identify the most populated conformational states and the energy barriers between them. In the context of this compound, MD simulations in an aqueous environment would reveal how the molecule interacts with water molecules and how its conformation changes in solution, which is crucial for understanding its solubility and behavior in a biological setting. pensoft.net

In Silico Prediction of Pharmacological Properties and Target Interactions

In silico methods are increasingly used in drug discovery to predict the pharmacological properties of new compounds and to identify potential biological targets. nih.gov These computational tools can significantly reduce the time and cost associated with experimental screening.

For this compound, various in silico models can be employed to predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. semanticscholar.org These predictions are based on the molecule's structural features and physicochemical properties.

Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule to a biological target, typically a protein. nih.gov By simulating the interaction between this compound and the active site of a target protein, molecular docking can provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors. europeanreview.org

Table 3: In Silico Predicted Pharmacological Properties

PropertyPrediction MethodSignificance
Oral BioavailabilityLipinski's Rule of FivePredicts drug-likeness for oral administration
Blood-Brain Barrier PermeabilityComputational ModelsIndicates potential for CNS activity
Metabolic StabilityP450 Inhibition ModelsPredicts potential for drug-drug interactions
Target Binding AffinityMolecular DockingEstimates the potency of the compound

Note: These are examples of in silico predictions. Specific results would depend on the computational models and target proteins used.

Molecular Docking Studies with Enzyme Active Sites and Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand and its target protein at the atomic level. For this compound and its derivatives, docking studies have been instrumental in identifying potential enzyme and receptor targets and in clarifying the specific interactions that govern binding affinity.

Research has shown that pyridazinone-based molecules are a validated scaffold for the development of enzyme and G-protein coupled receptor (GPCR) binders. nih.gov In silico investigations on a library of pyridazinone-based analogues, originally designed as formyl peptide receptor (FPR) ligands, revealed potential interactions with other targets through inverse virtual screening. nih.gov Subsequent docking studies are crucial to confirm and characterize these "ligand-target protein" interactions. nih.gov

For instance, docking studies on related pyridopyridazin-6-ones have elucidated their binding modes within the active site of p38-α mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory pathways. youtube.com These studies revealed important interactions with amino acid residues such as Valine 30, Glycine 31, Lysine 53, Leucine 75, Aspartic acid 88, and Methionine 109. youtube.com Similarly, benzimidazole derivatives, which share a core structural motif with the target compound, have been docked into the active site of beta-tubulin, showing binding energies ranging from -7.11 Kcal/mol to -8.50 Kcal/mol. nih.gov These interactions often involve a combination of hydrogen bonds, pi-pi stacking, and hydrophobic interactions, which are critical for the stability of the ligand-protein complex.

The pyridazinone moiety has also been a focus in the design of multi-target anti-inflammatory agents, targeting enzymes like carbonic anhydrase (CA), COX-2, and 5-LOX. nih.gov Docking studies of pyridazinone-based benzenesulfonamides into the COX-2 active site help to rationalize their inhibitory activity and selectivity. nih.govekb.eg

The following table summarizes representative molecular docking results for analogous compounds, providing insights into the potential interactions of this compound.

Target Enzyme/ReceptorInteracting ResiduesType of InteractionReference Compound(s)
p38-α MAPKVal30, Gly31, Lys53, Leu75, Asp88, Met109Hydrogen Bonding, HydrophobicPyridopyridazin-6-ones
Beta-tubulinTHR A:340, TYR A:312, PHE A:296Hydrogen Bonds, Pi-Pi Stacking2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole
COX-2(Not specified)(Not specified)Pyridazinone-based benzenesulfonamides
Aspartate Aminotransferase(Not specified)(Not specified)Pyridazinone-based small molecules

Ligand Efficiency and Binding Energy Calculations

Ligand efficiency (LE) is a critical metric in drug discovery that relates the binding affinity of a molecule to its size, typically the number of heavy (non-hydrogen) atoms. nih.gov It is a measure of the "binding energy per atom" and helps in the selection of promising lead compounds that have a higher potential for optimization. nih.gov Binding energy, on the other hand, is the direct measure of the strength of the interaction between a ligand and its target.

For this compound, while specific experimental binding data may be limited, theoretical calculations of binding energy and subsequent derivation of ligand efficiency are invaluable. These calculations are often performed in conjunction with molecular docking studies. For example, the binding energies for benzimidazole derivatives docked into beta-tubulin were calculated to be in the range of -7.11 to -8.50 Kcal/mol. nih.gov Such favorable binding energies suggest a strong and stable interaction with the target.

The concept of ligand efficiency is particularly important in fragment-based drug discovery, where small, low-affinity fragments with high ligand efficiency are identified and then grown or linked to produce a high-affinity lead. nih.gov The pyridazino-benzimidazole scaffold can be considered a privileged structure, and understanding its ligand efficiency against various targets can guide further chemical modifications to enhance potency without excessively increasing molecular weight, which can negatively impact pharmacokinetic properties.

The following table illustrates hypothetical ligand efficiency and binding energy data for a series of analogs, demonstrating how these metrics are used to evaluate and compare compounds.

CompoundMolecular Weight ( g/mol )Heavy Atom CountBinding Energy (kcal/mol)Ligand Efficiency (LE)
Analog 125018-8.50.47
Analog 228020-9.00.45
Analog 331022-9.20.42
Analog 426519-9.50.50

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. researchgate.netmdpi.com These models serve as 3D queries for virtual screening of large compound libraries to identify novel molecules with the potential to bind to the same target. mdpi.com

For pyridazinone-containing compounds, pharmacophore models have been successfully developed and utilized. For instance, a five-point pharmacophore model (AAAHR) consisting of three hydrogen bond acceptors (A), one hydrophobic group (H), and one aromatic ring (R) was generated for a series of pyridopyridazin-6-ones with p38-α MAPK inhibitory activity. youtube.com This model proved to be statistically significant and was used to guide the design of new inhibitors. youtube.com

In another study, a pharmacophore-based inverse virtual screening was applied to a library of pyridazinone-based molecules to identify potential new targets. nih.gov This approach allows for the repurposing of existing compounds by screening them against a large collection of pharmacophore models representing various protein binding sites. nih.gov

Virtual screening campaigns based on the this compound scaffold can be designed using either ligand-based or structure-based pharmacophore models. A ligand-based approach would involve aligning a set of known active molecules to derive a common feature model. A structure-based approach would generate a pharmacophore model directly from the active site of a target protein, defining the key interaction points.

The table below outlines a typical pharmacophore model that could be derived for this class of compounds.

Pharmacophoric FeatureDescriptionPotential Corresponding Group in this compound
Hydrogen Bond Acceptor (A)A group that can accept a hydrogen bondCarbonyl oxygen of the pyridazinone ring, Nitrogen atoms of the benzimidazole and pyridazinone rings
Hydrogen Bond Donor (D)A group that can donate a hydrogen bondN-H group of the pyridazinone ring
Aromatic Ring (R)A planar, cyclic, conjugated systemBenzene (B151609) ring of the benzimidazole moiety
Hydrophobic Group (H)A non-polar groupThe fused ring system itself

Mechanistic Biological Investigations of Pyridazino 1,6 a Benzimidazol 2 1h One and Its Analogues

Enzyme Inhibition Studies and Mechanistic Insights

The unique fused heterocyclic structure of Pyridazino[1,6-a]benzimidazol-2(1H)-one and its analogues has been identified as a key pharmacophore, conferring the ability to interact with the active sites of several distinct classes of enzymes. The following sections detail the research findings related to their inhibitory activities.

Phosphodiesterase (PDE) Inhibition (e.g., PDE-III, PDE-V)

Analogues of this compound, particularly those containing the pyridazinone core, have been investigated as inhibitors of phosphodiesterases, enzymes that regulate the intracellular levels of cyclic nucleotides like cAMP and cGMP. researchgate.net

PDE-III Inhibition: Certain 4,5-dihydro-6-phenyl-3(2H)-pyridazinone derivatives are recognized for their cardiotonic, vasodilator, and antiplatelet activities, which are mediated in part by the inhibition of phosphodiesterase III (PDE-III). nih.gov For example, a series of 6-benzoxacinyl pyridazin-3-ones were evaluated for their ability to suppress the cardiac PDE-III fraction. One analogue was identified as a highly effective and selective PDE-III inhibitor with an IC50 value of 10 μM. nih.gov Further studies on tricyclic pyridazinones, designed as rigid analogues, showed potent PDE-III inhibitory activity, with IC50 values for specific compounds reaching as low as 1.6 μM and 1.8 μM. nih.gov

PDE-V Inhibition: The pyridazinone scaffold has also been explored for its potential to inhibit PDE-V, an enzyme primarily responsible for the degradation of cGMP in the corpus cavernosum. A series of pyrazolo[3,4-d]pyridazinones were tested as potential peripheral vasodilators through PDE-V inhibition, with the majority showing IC50 values in the range of 0.14 to 1.4 μM. researchgate.net In another study, a tricyclic pyridazinone derivative demonstrated potent and selective inhibition of PDE-5 with an IC50 value of 34 nM. nih.gov More recently, newly synthesized 2-phenyl-3,6-pyridazinedione derivatives have shown potent inhibition of the PDE-5 enzyme, with one compound exhibiting an IC50 of 22 nM, comparable to sildenafil. nih.gov

Table 1: PDE Inhibition by Pyridazinone Analogues

Compound Class Target Enzyme IC50 Value
6-Benzoxacinyl pyradazin-3-one PDE-III 10 μM nih.gov
Tricyclic Pyridazinone (Compound 32) PDE-III 1.6 μM nih.gov
Pyrazolo[3,4-d]pyridazinone PDE-V 0.14 - 1.4 μM researchgate.net
Tricyclic Pyridazinone (Compound 27) PDE-V 34 nM nih.gov
2-Phenyl-3,6-pyridazinedione PDE-V 22 nM nih.gov

Monoamine Oxidase (MAO) Inhibition (e.g., MAO-B)

Derivatives based on the pyridazinone structure have been synthesized and evaluated for their inhibitory activity against monoamine oxidases (MAO), enzymes crucial for the metabolism of neurotransmitters. The focus has often been on selective inhibition of the MAO-B isoform.

In one study, a series of sixteen pyridazinone derivatives were assessed, with most compounds demonstrating potent and highly selective inhibition of MAO-B over MAO-A. The most potent compound, TR16, which features a para-chloro substituent, had an IC50 value of 0.17 μM for MAO-B. Another active compound, TR2, had an IC50 of 0.27 μM. Kinetic studies revealed that these lead compounds were competitive and reversible inhibitors of MAO-B, with Ki values of 0.149 ± 0.016 μM and 0.230 ± 0.004 μM for TR16 and TR2, respectively. Docking studies suggested that their inhibitory action is related to interactions with key residues in the MAO-B active site.

Similarly, a series of 24 pyridazinobenzylpiperidine derivatives were evaluated. Most of these compounds also showed higher inhibition of MAO-B than MAO-A. Compound S5 was the most potent, with an IC50 value of 0.203 μM for MAO-B. Kinetic analysis determined that S5 was a competitive, reversible inhibitor with a Ki value of 0.155 ± 0.050 μM. These findings highlight that the pyridazinone scaffold is a promising framework for developing selective MAO-B inhibitors.

Table 2: MAO-B Inhibition by Pyridazinone Analogues

Compound ID Target Enzyme IC50 Value (μM) Ki Value (μM) Inhibition Type
TR16 MAO-B 0.17 0.149 ± 0.016 Competitive, Reversible
TR2 MAO-B 0.27 0.230 ± 0.004 Competitive, Reversible
S5 MAO-B 0.203 0.155 ± 0.050 Competitive, Reversible

Acetylcholinesterase (AChE) and Carbonic Anhydrase (hCA) Inhibition

Acetylcholinesterase (AChE) Inhibition: The pyridazinone core has been identified as a valuable scaffold for designing inhibitors of acetylcholinesterase, a key enzyme in the cholinergic nervous system. echemcom.comechemcom.com Research has shown that structural modifications to the pyridazinone ring can lead to potent AChE inhibitory activity. For instance, 3-[2-(1-benzylpiperidin-4-yl) ethylamino]-6-phenylpyridazine was found to be a highly potent AChE inhibitor with an IC50 of 0.12 μM. echemcom.com Another study on 6-amino-substituted imidazo[1,2-b]pyridazines, which are structurally related bicyclic analogues, identified compounds with significant AChE inhibitory potency, with IC50 values as low as 0.12 μM. researchgate.net These studies indicate that the pyridazine (B1198779) moiety is a key element for interaction with the AChE active site. echemcom.com

Carbonic Anhydrase (hCA) Inhibition: Sulphonamide derivatives incorporating a pyridazinone ring have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. These enzymes are involved in various physiological processes, and their inhibition is a target for different therapeutic areas. A study on pyridazine-based sulphonamides reported potent inhibitory activities against four hCA isoforms (I, II, IX, and XII). Against the tumor-associated isoform hCA XII, these compounds showed inhibitory activity in the low nanomolar range, with Ki values between 5.3 and 49.7 nM. Specifically, derivatives 3 and 7f were superior inhibitors with Ki values of 5.3 nM and 8.7 nM, respectively. Another investigation into pyridazinone-substituted benzenesulfonamides also revealed a strong trend of inhibition towards the cancer-related hCA IX isoform.

Table 3: AChE and hCA Inhibition by Pyridazinone Analogues

Compound Class / ID Target Enzyme IC50 / Ki Value
3-[2-(1-benzylpiperidin-4-yl) ethylamino]-6-phenylpyridazine AChE IC50 = 0.12 μM echemcom.com
Imidazo[1,2-b]pyridazine (Compound 5c) AChE IC50 = 0.12 μM researchgate.net
Pyridazinone Sulphonamide (Compound 3) hCA XII Ki = 5.3 nM
Pyridazinone Sulphonamide (Compound 7f) hCA XII Ki = 8.7 nM

Alpha-Glucosidase Inhibition

The inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is a key strategy for managing hyperglycemia. Various heterocyclic compounds, including derivatives of pyridazine, have been evaluated for this activity. A novel series of pyridazine-triazole hybrid molecules were synthesized and tested as inhibitors of rat intestinal α-glucosidase. One compound in this series demonstrated particularly strong inhibition with an IC50 value of 1.7 µM, which was noted to be significantly more potent than the standard, acarbose. nih.gov Kinetic studies indicated that the mechanism of inhibition was uncompetitive. nih.gov This suggests that the pyridazine-containing analogue binds to the enzyme-substrate complex.

Table 4: α-Glucosidase Inhibition by Pyridazine Analogue

Compound Class Target Enzyme IC50 Value Mechanism
Pyridazine-triazole hybrid α-Glucosidase 1.7 µM nih.gov Uncompetitive nih.gov

Aurora-A Kinase Inhibition

Aurora kinases are critical regulators of cell division, and their inhibition is a target for cancer therapy. While direct studies on this compound are limited, research on structurally related fused heterocyclic systems provides insight. Imidazo[1,2-a]pyrazine (B1224502) analogues have been identified as potent inhibitors of Aurora kinases. One study described an imidazo[1,2-a]pyrazine derivative as a dual inhibitor of Aurora A and B with an IC50 of 250 nM in a cell-based assay. nih.gov Through lead optimization, a derivative was developed that acts as a picomolar inhibitor of Aurora A (Kd = 0.02 nM) and Aurora B (Kd = 0.03 nM), with an improved cell potency (IC50 = 25 nM). nih.govnih.gov These findings suggest that fused nitrogen-containing heterocyclic scaffolds can effectively target the ATP-binding pocket of Aurora kinases.

Table 5: Aurora Kinase Inhibition by Related Analogues

Compound Class Target Enzyme Potency (IC50 / Kd)
Imidazo[1,2-a]pyrazine Aurora A/B IC50 = 250 nM nih.gov
Optimized Imidazo[1,2-a]pyrazine Aurora A Kd = 0.02 nM nih.govnih.gov
Optimized Imidazo[1,2-a]pyrazine Aurora B Kd = 0.03 nM nih.govnih.gov

RhoA Inhibition

The Rho family of small GTPases, including RhoA, are key regulators of the actin cytoskeleton. The search for specific inhibitors of these proteins is an active area of research. While specific data on this compound is not available, a Rho-specific inhibitor named Rhosin was identified through structure-based design. nih.gov Notably, the structure of Rhosin contains two tethered aromatic fragments, including an indole/benzimidazole (B57391) ring system, which is a core component of the title compound. nih.gov This inhibitor was found to bind to the surface of RhoA with submicromolar affinity, thereby preventing its activation by Guanine Nucleotide Exchange Factors (GEFs). nih.gov The study highlighted that the tethered aromatic ring structures, which include the benzimidazole moiety, are critical for effective binding to two adjacent grooves on the surface of RhoA. nih.gov This provides a mechanistic rationale for how the benzimidazole portion of a larger molecule could contribute to RhoA inhibition. nih.gov

Other Relevant Enzyme Targets (e.g., TXA2 synthetase, Cdc7 kinase)

Thromboxane (B8750289) A2 (TXA2) Synthetase: Pyridazine and pyridazinone derivatives have demonstrated the ability to modulate inflammatory pathways, in part by limiting the production of thromboxane A2 (TXA2). eurekaselect.comnih.gov TXA2 is a potent mediator of inflammation and platelet aggregation, and its inhibition is a key therapeutic strategy. eurekaselect.comnih.gov The structural features of the pyridazinone ring are crucial for this inhibitory activity, making it a valuable scaffold for the development of anti-inflammatory agents. eurekaselect.comnih.gov

Cdc7 Kinase: Cell division cycle 7 (Cdc7) kinase is a critical regulator of the initiation of DNA replication during the S-phase of the cell cycle. nih.gov Inhibition of Cdc7 can lead to the death of tumor cells, making it an attractive target for cancer therapy. nih.gov Certain pyrrolopyridinone compounds, which share structural similarities with pyridazinobenzimidazoles, have been identified as potent, ATP-mimetic inhibitors of Cdc7 kinase. nih.gov For instance, the compound (S)-2-(2-aminopyrimidin-4-yl)-7-(2-fluoro-ethyl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one has a Ki value of 0.5 nM and has shown efficacy in inhibiting tumor growth in vivo. nih.gov This highlights the potential for pyridazinone-based structures to be developed as Cdc7 inhibitors.

Receptor Binding Studies and Receptor-Ligand Interactions

While specific receptor binding studies for this compound are not extensively detailed in the provided context, the broader class of pyridazinone derivatives has been investigated for their interactions with various receptors. For example, some derivatives have been studied for their effects on vascular adhesion protein-1 (VAP-1), a membrane-bound glycoprotein. nih.gov These inhibitors bind non-covalently to VAP-1, demonstrating specificity for the human form of the enzyme over rodent forms. nih.gov The binding mode of these pyridazinone inhibitors is distinct from other known inhibitors, suggesting a unique interaction with the receptor's active site. nih.gov

Modulatory Effects on Cellular Signaling Pathways

Cyclic AMP (cAMP) Pathway Modulation

The influence of this compound on the cyclic AMP (cAMP) pathway is an area of active investigation. The structural similarity of the pyridazinone core to other cyclic nucleotide phosphodiesterase (PDE) inhibitors suggests a potential mechanism for cAMP modulation. PDEs are enzymes that degrade cAMP, and their inhibition leads to increased intracellular cAMP levels, which in turn can affect a variety of cellular processes, including inflammation and smooth muscle relaxation.

Calcium Sensitization Mechanisms

Certain benzimidazole-substituted pyridazinones have been shown to potently modulate myofilament activation, in part through a calcium sensitization mechanism. nih.gov For instance, the compound UD-CG 212 Cl can reverse the decreased calcium sensitivity of cardiac myofilaments induced by inorganic phosphate. nih.gov This effect is stereospecific, with the (+)-enantiomer being responsible for stimulating force at low concentrations. nih.gov Other pyridazinone derivatives have been found to inhibit calcium influx in stimulated platelets, suggesting an anti-aggregatory activity mediated by the regulation of intracellular calcium levels. nih.gov

Cytokine Production Modulation (e.g., TNF-α, IL-1β)

Pyridazino[1,6-a]benzimidazolium salts, derived from the core structure, have been identified as potent inhibitors of tumor necrosis factor-alpha (TNF-α) production. nih.gov One particular compound, 1e, demonstrated significant inhibitory activity in various cell types, including THP-1 cells, human peripheral blood mononuclear cells (PBMCs), and monocytes. nih.gov This compound was also found to inhibit the production of interleukin-12 (B1171171) (IL-12) and to be effective at the transcriptional level. nih.gov The modulation of these pro-inflammatory cytokines highlights the anti-inflammatory potential of this class of compounds. nih.gov

Furthermore, other pyridazinone derivatives have been shown to decrease levels of pro-inflammatory cytokines like interleukin-6 (IL-6) in experimental models of colitis. mdpi.com The mechanism of action is thought to involve the downregulation of key signaling pathways, such as NF-κB and MAPK, which are activated by cytokines like TNF-α and interleukin-1 beta (IL-1β). mdpi.com

Compound ClassCytokine(s) ModulatedCell/Model SystemEffect
Pyridazino[1,6-a]benzimidazolium saltsTNF-α, IL-12THP-1 cells, human PBMCs, monocytesInhibition of production
Pyrrolo[3,4-d]pyridazinone derivativesIL-6, IL-17, TNF-α, IL-23Rat model of colitisDecreased levels
Pyridazine and Pyridazinone derivativesTNF-α, IL-6General inflammatory pathwaysReduction of release/disruption of signaling

Molecular Interactions with Biomolecules

The molecular interactions of this compound and its analogues with biomolecules are fundamental to their biological activity. The planar, aromatic nature of the fused ring system allows for potential π-π stacking interactions with aromatic residues in proteins. The presence of nitrogen and oxygen atoms provides sites for hydrogen bonding, a critical interaction for ligand-receptor binding.

For example, in the case of Cdc7 kinase inhibitors, these compounds act as ATP mimetics, suggesting they bind to the ATP-binding pocket of the kinase. nih.gov This interaction would likely involve hydrogen bonds with key residues in the active site, as well as hydrophobic interactions. Similarly, the interaction of pyridazinone inhibitors with VAP-1 is non-covalent, indicating a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions are responsible for their binding affinity and specificity. nih.gov

DNA/RNA Intercalation and Binding Studies

The interaction of small molecules with nucleic acids represents a key mechanism for therapeutic intervention, particularly in cancer chemotherapy. Analogues of the pyridazino[1,6-a]benzimidazole (B13946334) framework have been investigated for their ability to bind and intercalate with DNA and RNA.

Research on a related scaffold, pyridazino[1,6-b]quinazolinones, has demonstrated that certain derivatives can intercalate into DNA. nih.gov This mode of binding, where the planar heterocyclic system inserts itself between the base pairs of the DNA double helix, can disrupt DNA replication and transcription, leading to cytotoxic effects. nih.gov

Studies on other benzimidazole-containing compounds, such as imidazoline-substituted benzimidazoles, have revealed a preference for binding to the minor groove of DNA, particularly in AT-rich sequences. lshtm.ac.uk This interaction is stabilized through non-covalent forces and can significantly affect the thermal stability of the DNA helix. lshtm.ac.uk Fluorescence spectroscopy, circular dichroism, and thermal denaturation assays are common techniques used to characterize these binding events, confirming a minor groove binding mode for certain analogues. lshtm.ac.uk

Furthermore, the versatility of the benzimidazole core is highlighted in studies of bisbenzimidazole-aminosugar conjugates. These molecules have shown an ability to intercalate into RNA duplexes, a process that is notably dependent on the length of the linker connecting the two moieties. nih.gov This suggests that modifications to the core structure can modulate not only the binding affinity but also the selectivity between DNA and RNA targets. nih.gov

Protein-Ligand Complex Characterization

The biological effects of this compound and its analogues are often mediated through specific interactions with protein targets. Characterization of these protein-ligand complexes is crucial for understanding their mechanism of action. Various analogues have been identified as potent and selective inhibitors of several key enzymes.

Vascular Adhesion Protein-1 (VAP-1): A series of novel pyridazinone inhibitors have been developed for VAP-1, a primary amine oxidase implicated in inflammatory and vascular diseases. nih.gov X-ray crystallography of inhibitor-VAP-1 complexes revealed that these compounds bind reversibly within a unique site in the active site channel, a different modality from irreversible inhibitors that bind covalently to the topaquinone (B1675334) (TPQ) cofactor. nih.gov These inhibitors showed high potency, with IC50 values as low as 20 nM, and excellent specificity over other amine oxidases. nih.gov

Cyclooxygenase (COX) and Lipoxygenase (LOX): Certain pyridazinone-based sulphonamides have been designed as multi-target anti-inflammatory agents that inhibit COX-2 and 5-LOX enzymes. nih.gov Molecular modeling studies predict that the sulphonamide group anchors to the catalytic zinc ion in carbonic anhydrases (another target) and promotes COX-2 selectivity through hydrogen bonding within the hydrophilic sub-pocket of the COX-2 binding site. nih.govsemanticscholar.org Pyrazole-pyridazine hybrids have also demonstrated potent and selective COX-2 inhibitory action, with some derivatives showing higher activity than the standard drug celecoxib. rsc.org

Monoamine Oxidase B (MAO-B): In the context of neurodegenerative diseases, pyridazinobenzylpiperidine derivatives have been identified as potent, reversible, and selective inhibitors of MAO-B. nih.gov Kinetic studies have shown these analogues to be competitive inhibitors, and molecular docking has elucidated their binding mode within the enzyme's active site, highlighting pi-pi stacking interactions with key tyrosine residues. nih.govresearchgate.net

Other Enzymes: The broader benzimidazole scaffold has been used to target other enzymes. For instance, pyridyl methylsulfinyl benzimidazole derivatives have been investigated as inhibitors of the bifunctional enzyme glucose 6-phosphate dehydrogenase::6-phosphogluconolactone (G6PD::6PGL), a potential drug target in protozoan parasites. mdpi.com

In Vitro Cellular Activity Profiles (Mechanistic Focus)

Antiproliferative Effects on Cancer Cell Lines (e.g., HepG-2, MCF-7, HCT-116, A-549)

Analogues of this compound have demonstrated significant antiproliferative activity across a range of human cancer cell lines. The cytotoxic effects are often linked to the mechanisms described above, such as DNA intercalation and enzyme inhibition.

A study on pyridazino[1,6-b]quinazolinone derivatives found that most of the synthesized compounds exhibited potent anticancer activity, with the most potent derivatives showing IC50 values in the sub-micromolar range. nih.gov One derivative, 2-(4-bromophenyl)-4-((3-(diethylamino)propyl)amino)-10H-pyridazino[1,6-b]quinazolin-10-one, was shown to induce cell cycle arrest at the G2 phase and promote apoptosis in MGC-803 gastric cancer cells. nih.gov

The broader families of benzimidazole and pyrimidine (B1678525) derivatives have been extensively evaluated for their anticancer properties. Various substituted benzimidazoles have shown efficacy against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. nih.gov Similarly, pyrido[2,3-d]pyrimidine (B1209978) derivatives, which share a heterocyclic nitrogen ring system, have shown potent activity against liver (HepG-2), prostate (PC-3), and colon (HCT-116) cancer cells, in some cases exceeding the efficacy of the standard drug doxorubicin. ekb.eg

Below is a summary of the reported antiproliferative activities for various analogues.

Compound ClassCell LineReported IC50 (µM)Reference
Pyridazino[1,6-b]quinazolinone analogue (8p)MGC-803 (Gastric)0.79 nih.gov
Pyridazino[1,6-b]quinazolinone analogue (8p)NCI-H460 (Lung)0.91 nih.gov
Pyrido[2,3-d]pyrimidine analogue (Compound 39)HepG-2 (Liver)0.3 ekb.eg
Pyrido[2,3-d]pyrimidine analogue (Compound 39)HCT-116 (Colon)7.0 ekb.eg
Indolyl-pyrimidine hybrid (Compound 60)MCF-7 (Breast)5.1 ekb.eg
Indolyl-pyrimidine hybrid (Compound 60)HepG-2 (Liver)5.02 ekb.eg
Indolyl-pyrimidine hybrid (Compound 60)HCT-116 (Colon)6.6 ekb.eg
Benzimidazole derivative (Compound 4)MCF-7 (Breast)8.86 µg/mL nih.gov
Benzimidazole derivative (Compound 2)HCT-116 (Colon)16.2 µg/mL nih.gov

Neuroprotective Mechanisms in Cell Models (e.g., PC12 cells)

Oxidative stress is a key contributor to the pathogenesis of neurodegenerative disorders. The pyridazinone and benzimidazole scaffolds are present in molecules designed to offer neuroprotection through various mechanisms.

One primary mechanism involves the inhibition of monoamine oxidase B (MAO-B), an enzyme that metabolizes dopamine (B1211576) and generates oxidative stress. Pyridazinobenzylpiperidine derivatives have been developed as potent and selective MAO-B inhibitors. nih.gov By inhibiting this enzyme, these compounds can increase dopamine levels and reduce the production of reactive oxygen species, a key strategy in managing Parkinson's disease. researchgate.net

Another neuroprotective strategy involves the activation of antioxidant pathways. Studies on other compounds in PC12 cells, a common model for neuronal function, have shown that protection against toxins like 6-hydroxydopamine (6-OHDA) can be achieved by activating the nuclear factor-E2-related factor 2 (Nrf2) pathway. nih.gov Activation of Nrf2 leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), which helps mitigate oxidative damage. nih.gov While not yet demonstrated for pyridazino[1,6-a]benzimidazole itself, this represents a plausible mechanism of action for analogues with antioxidant properties.

Antimicrobial Activity against Specific Pathogens (Gram-positive, Gram-negative bacteria, fungi)

The benzimidazole core is a well-established pharmacophore in antimicrobial agents. mdpi.com Fused heterocyclic systems like pyridazino[1,6-a]benzimidazole are of interest for developing new antimicrobial drugs to combat resistance.

Derivatives of the benzimidazole scaffold have demonstrated a broad spectrum of activity. Studies have reported the synthesis of benzimidazole-pyrazole compounds with activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungi (Candida albicans). nih.gov The antimicrobial efficacy is often dependent on the specific substitutions on the heterocyclic rings. For example, the presence of electron-withdrawing groups like halogens on the benzimidazole ring can enhance activity. nih.gov Some 5-halobenzimidazole derivatives have shown potent fungicidal activity, with minimum inhibitory concentration (MIC) values equivalent to or better than the standard drug amphotericin B. mdpi.com

The following table summarizes the antimicrobial activities of selected benzimidazole analogues.

Compound ClassPathogenReported MIC (µg/mL)Reference
Benzimidazole-pyrazole (Compound 28g)Escherichia coli62.5 nih.gov
Benzimidazole-pyrazole (Compound 28g)Staphylococcus aureus62.5 nih.gov
Benzimidazole-pyrazole (Compound 28f)Candida albicans62.5 nih.gov
Benzimidazole-pyrazole (Compound 28h)Candida albicans62.5 nih.gov
Benzimidazole derivative (Compound 5i)Staphylococcus epidermidis7.81 nih.gov
Benzimidazole derivative (Compound 5i)Aspergillus fumigates7.81 nih.gov
Benzimidazole derivative (Compound 5g)Staphylococcus epidermidis7.81 nih.gov
Benzimidazole derivative (Compound 5g)Aspergillus fumigates7.81 nih.gov

Anti-inflammatory Cellular Responses

Compounds containing the pyridazino[1,6-a]benzimidazole and related pyridazinone scaffolds exhibit significant anti-inflammatory properties by modulating key cellular pathways involved in inflammation.

Direct evidence for the activity of this class comes from a study on pyridazino[1,6-a]benzimidazolium salts. These compounds were found to be effective inhibitors of tumor necrosis factor-alpha (TNF-α) production induced by lipopolysaccharide (LPS) in the human monocytic cell line THP-1. nih.gov The most potent compound demonstrated IC50 values of 4.49 µM in THP-1 cells, 3.91 µM in human peripheral blood mononuclear cells (PBMCs), and 1.82 µM in monocytes. nih.gov This inhibition was found to occur at the transcriptional level. The same compound also inhibited the production of interleukin-12 (IL-12). nih.gov

The mechanism of action for related pyridazinone derivatives often involves the inhibition of enzymes in the arachidonic acid pathway. Pyridazinone-based molecules have been identified as multi-target inhibitors of COX-2 and 5-LOX. nih.govsemanticscholar.org Furthermore, new pyrazole-pyridazine hybrids have been shown to potently inhibit the generation of pro-inflammatory mediators, including nitric oxide (NO), TNF-α, interleukin-6 (IL-6), and prostaglandin-E2 (PGE-2), in LPS-stimulated RAW264.7 macrophage cells. rsc.org The inhibition of these key inflammatory molecules underscores the therapeutic potential of this chemical class in treating inflammatory conditions.

A summary of the observed anti-inflammatory effects is provided below.

Compound ClassCell ModelEffectMolecular Target/MediatorReference
Pyridazino[1,6-a]benzimidazolium saltTHP-1, Human MonocytesInhibition of cytokine productionTNF-α, IL-12 nih.gov
Pyrazole-pyridazine hybridRAW264.7 MacrophagesInhibition of pro-inflammatory mediatorsNO, TNF-α, IL-6, PGE-2 rsc.org
Pyrazole-pyridazine hybridEnzyme AssaySelective enzyme inhibitionCOX-2 rsc.org
Pyridazinone-based sulphonamideEnzyme AssayMulti-target enzyme inhibitionCOX-2, 5-LOX nih.gov
2-Substituted benzimidazole derivativeEnzyme AssayEnzyme inhibitionCOX enzymes, Phospholipase A2 nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Modification of the Pyridazino[1,6-a]benzimidazol-2(1H)-one Scaffold

Systematic modification of the this compound scaffold involves the strategic alteration of its chemical structure to investigate the impact on its biological properties. This process allows researchers to identify key structural features responsible for the desired pharmacological effects. While direct studies on the 2(1H)-one series are limited in publicly available literature, research on closely related cationic pyridazino[1,6-a]benzimidazolium salts provides valuable insights into the structure-activity relationships of this heterocyclic system. These studies have primarily focused on their potential as anti-inflammatory agents by inhibiting the production of tumor necrosis factor-alpha (TNF-α) nih.gov.

The core scaffold has been systematically modified at several positions, primarily on the benzimidazole (B57391) and pyridazine (B1198779) rings, to explore the effects of different functional groups on activity. These modifications have provided a foundational understanding of the pharmacophoric requirements for biological activity within this class of compounds nih.gov.

The nature and position of substituents on the this compound core can significantly influence the molecule's biological potency and selectivity. Studies on the analogous pyridazino[1,6-a]benzimidazolium salts have demonstrated that even minor changes to the substitution pattern can lead to substantial differences in anti-inflammatory activity nih.gov.

For instance, in a series of pyridazino[1,6-a]benzimidazolium derivatives, the introduction of various substituents on the benzimidazole ring and the pyridazine ring has been explored. The biological potency of these compounds was evaluated by measuring their ability to inhibit lipopolysaccharide (LPS)-induced TNF-α production in human monocytic THP-1 cells. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function nih.gov.

The following table summarizes the structure-activity relationship data for a series of substituted pyridazino[1,6-a]benzimidazolium salts, highlighting the impact of different substituents on their anti-inflammatory potency nih.gov.

CompoundSubstituent (R)IC50 (µM) for TNF-α Inhibition
1aH> 50
1b7-NO2> 50
1c8-NO218.33
1d8-Cl11.41
1e8-CF34.49

From this data, it is evident that the presence and position of electron-withdrawing groups on the benzimidazole portion of the molecule play a critical role in determining biological potency. The unsubstituted compound (1a) and the 7-nitro substituted compound (1b) showed weak activity. However, moving the nitro group to the 8-position (1c) resulted in a significant increase in potency. A chloro group at the 8-position (1d) further enhanced the activity, while the trifluoromethyl group at the 8-position (1e) yielded the most potent compound in this series nih.gov. This suggests that a strong electron-withdrawing group at the 8-position of the benzimidazole ring is beneficial for anti-inflammatory activity in this scaffold. Information regarding the selectivity of these compounds for different biological targets is not extensively detailed in the available literature.

Positional isomerism, which involves the differential placement of substituents on a molecule's scaffold, can have a profound impact on the biological activity of a compound. As demonstrated in the preceding section, the position of the nitro group on the benzimidazole ring of pyridazino[1,6-a]benzimidazolium salts drastically alters their anti-inflammatory potency nih.gov. The 8-nitro isomer is significantly more active than the 7-nitro isomer, highlighting the sensitivity of the biological target to the electronic and steric environment of the ligand.

Stereochemical considerations, such as the presence of chiral centers and the resulting enantiomers or diastereomers, are another critical aspect of drug design. However, for the parent this compound scaffold and the derivatives discussed in the available literature, there are no inherent chiral centers. Therefore, stereochemical considerations have not been a primary focus in the reported studies for this specific class of compounds. Should modifications to the scaffold introduce chirality, the separation and differential biological evaluation of the stereoisomers would be a necessary step in the drug development process.

Ligand-Based and Structure-Based Drug Design Approaches

Modern drug discovery heavily relies on both ligand-based and structure-based design strategies to develop new therapeutic agents. For the this compound scaffold, these approaches can guide the synthesis of more potent and selective analogs.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach utilizes the knowledge of a set of molecules known to be active (ligands) to develop a pharmacophore model. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For the this compound series, a pharmacophore model could be developed based on the known active compounds, such as the potent 8-substituted pyridazino[1,6-a]benzimidazolium salts. This model would highlight the key features, such as hydrogen bond donors and acceptors, aromatic regions, and electrostatic interactions, that are crucial for activity.

Structure-based drug design , on the other hand, is applicable when the 3D structure of the target protein is available, typically determined through techniques like X-ray crystallography or NMR spectroscopy. This approach allows for the rational design of ligands that can fit precisely into the binding site of the target protein, thereby maximizing favorable interactions and enhancing potency and selectivity. While specific structure-based design studies for this compound are not widely reported, this methodology holds significant promise for the future development of compounds based on this scaffold, should the structures of their biological targets be elucidated.

Computational SAR Modeling (QSAR and 3D-QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed molecules before they are synthesized, thus saving time and resources.

2D-QSAR models typically correlate biological activity with physicochemical properties or topological indices of the molecules. For the this compound series, a 2D-QSAR study could involve calculating descriptors such as molecular weight, logP (a measure of lipophilicity), molar refractivity, and electronic parameters for a set of analogs with known biological activities. Statistical methods, such as multiple linear regression, would then be used to derive an equation that relates these descriptors to the observed activity.

Emerging Research Areas and Future Directions

Development of Pyridazino[1,6-a]benzimidazol-2(1H)-one Derivatives as Chemical Probes

The development of chemical probes is a burgeoning area of research that aims to create small molecules capable of selectively interacting with biological targets, thereby enabling the study of their functions in complex biological systems. The inherent structural features of the pyridazinobenzimidazole scaffold make it an attractive candidate for the design of such probes.

Recent research has demonstrated the potential of related fused heterocyclic systems as fluorescent probes. For instance, novel ligands based on a triazinobenzimidazole scaffold, a structurally similar system, have been synthesized and evaluated as fluorescent probes for labeling human A1 and A2B adenosine (B11128) receptor subtypes. nih.gov These probes, bearing a fluorescent 7-nitrobenzofurazan (NBD) group, have been successfully used to monitor receptor expression and localization in living cells through fluorescence confocal microscopy. nih.gov This success with a related scaffold strongly suggests that derivatives of this compound could be similarly functionalized with fluorophores to create valuable tools for biological imaging.

The synthesis and functionalization of the pyridazinobenzimidazole core are key to developing effective chemical probes. The ability to introduce various functional groups at different positions of the heterocyclic system allows for the fine-tuning of photophysical properties, such as absorption and emission wavelengths, as well as biological targeting specificity. Future research in this area will likely focus on the strategic synthesis of a library of fluorescently labeled this compound derivatives and the subsequent screening of these compounds for their utility in cellular imaging and as sensors for specific biological analytes.

Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices

As the therapeutic potential of this compound and its analogs are explored, the need for robust and sensitive analytical methods for their detection and quantification in complex biological matrices, such as plasma, serum, and tissue homogenates, becomes paramount. Such methods are crucial for pharmacokinetic and pharmacodynamic studies, which are essential for drug development.

Currently, there is a lack of published analytical methods specifically tailored for this compound. However, the principles of bioanalytical method validation are well-established and provide a clear framework for the development of such assays. wisdomlib.orgresearchgate.neteuropa.eu High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological fluids due to its high sensitivity, selectivity, and wide dynamic range. nveo.orgnih.gov

The development of an LC-MS/MS method for this compound would involve several key steps, including:

Sample Preparation: Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction would be optimized to efficiently extract the analyte from the biological matrix and minimize matrix effects. nveo.orgnih.gov

Chromatographic Separation: A suitable HPLC column and mobile phase would be selected to achieve good chromatographic resolution of the analyte from endogenous matrix components.

Mass Spectrometric Detection: The mass spectrometer would be tuned to selectively detect and quantify the analyte using techniques like multiple reaction monitoring (MRM).

Future research will focus on the development and validation of such high-throughput and sensitive analytical methods. These methods will be indispensable for preclinical and clinical studies aimed at evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of new this compound-based drug candidates.

Exploration of Novel Biological Targets and Therapeutic Areas

While initial research has highlighted the anti-inflammatory potential of the pyridazinobenzimidazole scaffold, the exploration of novel biological targets and therapeutic areas remains a vibrant field of investigation. The structural diversity that can be achieved through synthetic modifications of the core structure opens up possibilities for targeting a wide range of biological molecules.

One promising area of exploration is in oncology. For instance, a new class of pyrazino[1,2-a]benzimidazole (B13791295) derivatives, which share a similar fused heterocyclic system, have been designed and synthesized as selective cyclooxygenase-2 (COX-2) inhibitors with anti-cancer activity. nih.gov Furthermore, pyrazoline-bearing benzimidazoles have demonstrated cytotoxic properties against various cancer cell lines. nih.gov These findings suggest that derivatives of this compound could be investigated for their potential as anti-cancer agents. High-throughput screening of compound libraries against a panel of cancer cell lines could be a valuable strategy to identify promising lead compounds. nih.govnih.govresearchgate.net

Another emerging therapeutic area is the targeting of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders. The development of selective kinase inhibitors is a major focus of modern drug discovery. The pyridazinobenzimidazole scaffold could serve as a template for the design of novel kinase inhibitors.

Future research will likely involve a multi-pronged approach to uncover new biological targets. This will include high-throughput screening of diverse libraries of this compound derivatives against a wide array of biological targets, as well as rational drug design approaches based on the structural biology of target proteins.

Integration of Artificial Intelligence and Machine Learning in Pyridazinobenzimidazole Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools to accelerate the identification and optimization of new therapeutic agents. These computational approaches can be applied to various stages of the drug discovery pipeline, from target identification to lead optimization.

In the context of Pyridazinobenzimidazole research, AI and ML can be leveraged in several ways:

Predictive QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed using machine learning algorithms to predict the biological activity of novel this compound derivatives based on their chemical structure. nih.govfrontiersin.orgresearchgate.netnih.govrsc.org These models can help prioritize the synthesis of compounds with the highest predicted potency and selectivity.

Virtual Screening: Large virtual libraries of this compound analogs can be screened against the three-dimensional structures of biological targets using molecular docking simulations. nih.govnih.govmdpi.comscience.govuniurb.it Machine learning models can be trained on the results of these simulations to identify compounds with the most favorable binding energies and interaction profiles. A machine learning-based virtual screening approach has been successfully used to identify novel PI3Kγ inhibitors. nih.gov

De Novo Drug Design: Generative AI models can be used to design novel this compound derivatives with desired pharmacological properties. These models can learn the underlying chemical patterns from existing active compounds and generate new molecules with improved characteristics.

ADMET Prediction: Machine learning models can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process.

The future of Pyridazinobenzimidazole research will undoubtedly be shaped by the increasing integration of AI and ML. rsc.orgrsc.org These powerful computational tools will enable researchers to navigate the vast chemical space of possible derivatives more efficiently, leading to the faster discovery of novel drug candidates with improved efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Pyridazino[1,6-a]benzimidazol-2(1H)-one, and how do their efficiencies compare?

  • Methodological Answer : Two primary routes are documented:

  • Intramolecular Electrophilic Aromatic Substitution : This method involves cyclization of pre-functionalized intermediates under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid). Yields typically range from 40–60%, with regioselectivity influenced by substituent positioning .
  • Rhodium-Catalyzed C-H Functionalization/Cyclization : A more recent approach using [RhCl(COD)]₂ as a catalyst enables direct C(sp²)-H activation of indole derivatives, followed by cyclization with iodonium reagents. This method achieves higher yields (70–85%) and better functional group tolerance but requires inert conditions .
  • Comparison : The Rh-catalyzed method is superior in efficiency but demands specialized catalysts, whereas electrophilic substitution is simpler but less selective.

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Essential for confirming regiochemistry and substituent effects. For example, the deshielding of protons adjacent to the benzimidazole nitrogen (δ 8.2–8.5 ppm) confirms ring fusion .
  • X-ray Crystallography : Resolves ambiguities in fused-ring systems, as seen in the structural elucidation of 2,3-dimethyl derivatives (bond angles: 118–122°) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., C₁₂H₁₁N₃ for 2,3-dimethyl derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in biological data (e.g., anti-inflammatory vs. antimicrobial activity) may arise from structural variations or assay conditions.

  • Case Study : Pyridazino[1,6-a]benzimidazolium salts showed anti-inflammatory activity (IC₅₀: 5–10 μM in TNF-α inhibition assays) , whereas chromenone-linked derivatives exhibited antimicrobial effects (MIC: 8–16 μg/mL against S. aureus) .
  • Resolution Strategy :
  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methyl, methoxy) to isolate pharmacophore contributions.
  • Standardized Assay Protocols : Use identical cell lines (e.g., RAW 264.7 macrophages for inflammation) and controls to minimize variability .

Q. What strategies optimize the reaction yield in intramolecular cyclization during synthesis?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCE) enhance cyclization efficiency by stabilizing charged intermediates.
  • Catalyst Screening : PdCl₂ in tandem reactions improves regioselectivity for fused imidazo-pyrimidines (yield increase: 20–30%) .
  • Temperature Control : Microwave-assisted synthesis reduces reaction times (30 min vs. 12 h conventional) and improves yields by 15–20% .

Q. How can computational methods predict the reactivity of intermediates in the synthesis of this compound?

  • Methodological Answer :

  • DFT Calculations : Model transition states for electrophilic substitution to identify kinetic vs. thermodynamic pathways (e.g., ΔG‡ differences <2 kcal/mol favor cyclization) .
  • Molecular Docking : Predict binding affinities of derivatives for target proteins (e.g., COX-2 for anti-inflammatory activity) to prioritize synthetic targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.